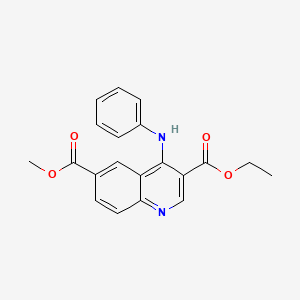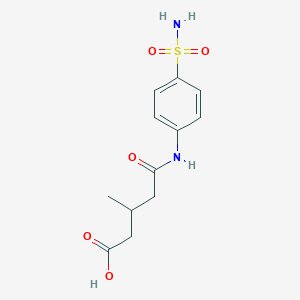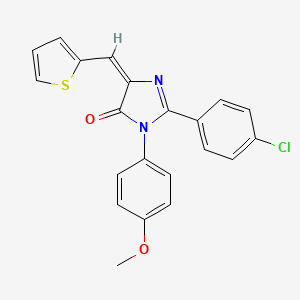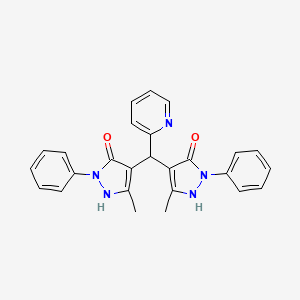![molecular formula C15H22N2O5S B11603530 Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate](/img/structure/B11603530.png)
Diethyl ethyl[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE is a complex organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules . This compound’s structure includes both ester and carbamoyl functional groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with thiazole derivatives under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps like purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ether.
Substitution: Halogenating agents, nucleophiles like amines.
Major Products
Oxidation: Thiazole oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE involves its interaction with biological targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit microbial growth by interfering with essential enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3-diethyl 2-[2-(dimethylamino)ethyl]propanedioate
- Ethyl acetoacetate derivatives
- Thiazole-based compounds like sulfathiazole and ritonavir
Uniqueness
1,3-DIETHYL 2-ETHYL-2-{2-[(1,3-THIAZOL-2-YL)CARBAMOYL]ETHYL}PROPANEDIOATE stands out due to its unique combination of ester and carbamoyl groups attached to a thiazole ring. This structure provides a distinct set of chemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C15H22N2O5S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]propanedioate |
InChI |
InChI=1S/C15H22N2O5S/c1-4-15(12(19)21-5-2,13(20)22-6-3)8-7-11(18)17-14-16-9-10-23-14/h9-10H,4-8H2,1-3H3,(H,16,17,18) |
InChI Key |
WZAJGSARZPPLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=NC=CS1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-YL]sulfanyl}acetamide](/img/structure/B11603449.png)

![3,4-dimethyl-N'-[(4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide](/img/structure/B11603458.png)
![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603461.png)
![4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11603467.png)
![4-[(1,3-benzodioxol-5-ylmethyl)amino]-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11603476.png)

![(2-{[1-(4-Bromophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11603481.png)
![6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603486.png)


![(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11603503.png)

![4-bromo-N-[3-(3-fluoroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B11603513.png)
